N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. It features a piperidine ring substituted with a trifluoromethyl group, which imparts significant chemical stability and reactivity. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction.
Final Carboxamide Formation: The carboxamide group is introduced through an amidation reaction using diethylamine and suitable carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Strong bases like sodium hydride or nucleophiles such as alkoxides.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N,N-diethyl-1-[[4-(fluoromethyl)phenyl]methyl]piperidine-3-carboxamide
- N,N-diethyl-1-[[4-(chloromethyl)phenyl]methyl]piperidine-3-carboxamide
- N,N-diethyl-1-[[4-(bromomethyl)phenyl]methyl]piperidine-3-carboxamide
Comparison: N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts greater chemical stability and reactivity compared to its fluoromethyl, chloromethyl, and bromomethyl analogs. This makes it particularly valuable in applications requiring robust chemical properties.
Properties
IUPAC Name |
N,N-diethyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O/c1-3-23(4-2)17(24)15-6-5-11-22(13-15)12-14-7-9-16(10-8-14)18(19,20)21/h7-10,15H,3-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOILJKNYROKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.